Thioflosulide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-745337 involves several steps, starting from commercially available starting materials. The key steps include the formation of the indanone core, introduction of the methanesulfonamido group, and the attachment of the difluorothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of L-745337 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-745337 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of L-745337 include halogenating agents, sulfonating agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from reactions involving L-745337 depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation reactions can lead to the formation of oxidized products .
Scientific Research Applications
Mechanism of Action
L-745337 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins that mediate inflammation and pain. By blocking COX-2 activity, L-745337 reduces the levels of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain without significantly affecting COX-1, which is responsible for maintaining gastrointestinal integrity .
Comparison with Similar Compounds
L-745337 is compared with other selective COX-2 inhibitors such as celecoxib and rofecoxib. While all these compounds share the ability to selectively inhibit COX-2, L-745337 is unique in its chemical structure and specific binding affinity. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor with a different chemical structure and binding profile.
Rofecoxib: Known for its COX-2 selectivity but withdrawn from the market due to cardiovascular risks.
Valdecoxib: Similar in function but with a different safety profile.
L-745337 stands out due to its favorable safety profile and potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs .
Biological Activity
Thioflosulide is a compound that has garnered attention for its potential biological activities. This article delves into the known biological effects of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is a sulfonamide derivative characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula of this compound is C₁₁H₁₃N₃O₃S, and its structure includes a thiazole ring that is pivotal for its interaction with biological systems.
This compound exhibits various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Modulation of Cellular Signaling Pathways : this compound influences signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
2. Anticancer Properties
Studies have highlighted the potential of this compound in cancer treatment. It has shown cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.6 |
MCF-7 (breast cancer) | 4.2 |
A549 (lung cancer) | 3.8 |
Case Study : A study conducted on the effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
3. Anti-inflammatory Effects
This compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings : In a controlled experiment, this compound treatment reduced inflammation markers in animal models of induced arthritis, demonstrating its potential as an anti-inflammatory agent .
Safety and Toxicology
While this compound shows promise in various therapeutic applications, understanding its safety profile is crucial. Toxicological assessments have indicated that:
- The compound has a low acute toxicity profile in animal studies.
- Long-term exposure studies are necessary to fully evaluate chronic toxicity and potential side effects.
Properties
IUPAC Name |
N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUWKQUHMUSICC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)SC3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158205-05-1 | |
Record name | L 745337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158205051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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